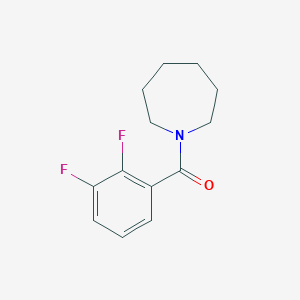

1-(2,3-difluorobenzoyl)azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(2,3-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO/c14-11-7-5-6-10(12(11)15)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMUJOBBJOBSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 2,3 Difluorobenzoyl Azepane

Established Methodologies for Azepane Ring Construction

The azepane ring, a seven-membered nitrogen heterocycle, is a structural motif of interest, though it is less common in medicinal chemistry libraries compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). manchester.ac.uk Its synthesis can be approached through several key strategies, including ring-closing reactions, ring-expansion of smaller cyclic precursors, and comprehensive multistep sequences. researchgate.net

Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles

Ring-closing reactions are a direct approach to forming the azepane core from a linear precursor. numberanalytics.com These methods involve creating a new bond to close the seven-membered ring.

One of the most prominent modern techniques is Ring-Closing Metathesis (RCM) . This reaction, often catalyzed by ruthenium-based catalysts like Grubbs catalysts, is effective for creating various unsaturated heterocycles, including azepanes. organic-chemistry.orgresearchgate.net The process typically starts with a diene or an enyne precursor, which cyclizes to form the seven-membered ring. organic-chemistry.org Subsequent reduction of the double bond yields the saturated azepane scaffold. manchester.ac.ukresearchgate.net RCM has been successfully used to prepare dehydroazepane derivatives, which are versatile intermediates for further functionalization. researchgate.net

Another important method is intramolecular nucleophilic substitution . This classic strategy involves a linear chain containing a terminal amine and a leaving group (e.g., a halide). The amine acts as a nucleophile, displacing the leaving group to form the cyclic structure. britannica.com

Reductive amination of a linear dialdehyde (B1249045) or keto-aldehyde can also be employed. The intramolecular reaction between an amine (formed in situ or pre-existing) and a carbonyl group generates a cyclic imine, which is then reduced to the azepane. A stereoselective version of this reaction is a key step in the synthesis of polyhydroxylated azepane iminosugars. acs.org

The Ugi multicomponent reaction offers a pathway to complex seven-membered nitrogen heterocycles. researchgate.net By designing precursors with additional functional groups, a post-Ugi cyclization can be triggered to form the azepane ring system. researchgate.net

| Reaction Type | Key Precursor | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Dienyl or Enyne Amine | Grubbs Catalyst (Ru-based) | High functional group tolerance, versatile for substituted azepanes. | organic-chemistry.orgresearchgate.net |

| Intramolecular Reductive Amination | Amino-dicarbonyl or Amino-ketoacid | Reducing Agent (e.g., NaBH₃CN) | Stereoselective potential, direct formation of saturated ring. | acs.org |

| Intramolecular Nucleophilic Substitution | Amino-halide | Base | Classic, straightforward method. | britannica.com |

| Ugi Reaction with Cyclization | Multicomponent mixture with latent functional groups | Isocyanide | Builds molecular complexity rapidly. | researchgate.net |

Ring-Expansion Approaches from Smaller Cyclic Precursors

Ring-expansion reactions provide an alternative route, transforming more readily available five- or six-membered rings into the seven-membered azepane system. numberanalytics.comnih.gov

The Beckmann rearrangement is a well-established method, typically starting from a cyclohexanone (B45756) derivative. manchester.ac.ukacs.org The ketone is converted to its oxime, which, upon treatment with acid, rearranges to form a seven-membered lactam (a cyclic amide). This lactam can then be reduced to the corresponding azepane. This approach is particularly useful for creating substituted azepanes that would be difficult to access otherwise. manchester.ac.ukacs.org

A more recent and innovative strategy involves the photochemical dearomative ring expansion of nitroarenes . manchester.ac.uk This method uses blue light to convert a nitroarene into a singlet nitrene, which rearranges the six-membered benzene (B151609) ring into a seven-membered 1H-azepine system. manchester.ac.uk A subsequent hydrogenation step yields the saturated azepane. manchester.ac.uk This two-step process allows the substitution pattern of the starting nitroarene to be predictably transferred to the azepane product. manchester.ac.uk

Another approach is the ring expansion of fused bicyclic aminocyclopropanes. rsc.org Starting from N-Boc-protected cyclic enamines, dihalocyclopropanation followed by deprotection and reductive amination can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-enlarged azepine derivatives. rsc.org

Multistep Synthetic Sequences for Azepane Scaffolds

Many synthetic routes to complex azepanes rely on multistep sequences that build the required carbon-nitrogen backbone before the final cyclization. manchester.ac.ukresearchgate.net These sequences offer flexibility in introducing various substituents.

For instance, a synthesis of annulated azepane scaffolds begins with an optically active cyclic α-allyl-β-oxoester. chemistryviews.org This precursor undergoes a ruthenium-catalyzed cross-metathesis with acrylonitrile. The resulting intermediate is then subjected to palladium-catalyzed hydrogenation, which reduces both the C=C double bond and the C≡N triple bond, leading to a reductive amination that forms the azepane ring in a stereoselective manner. chemistryviews.org

Another multistep approach involves starting from polymer-supported allylglycine. nih.gov Through a sequence of sulfonylation, alkylation, and ring-closing enyne metathesis, functionalized tetrahydrobenzo[d]azepine intermediates are formed, which can be further elaborated. nih.gov These multistep strategies, while often longer, provide significant control over the final structure and stereochemistry of the azepane scaffold. manchester.ac.uk

Introduction of the 2,3-Difluorobenzoyl Moiety in Related Chemical Structures

The introduction of the 2,3-difluorobenzoyl group onto the azepane nitrogen is typically achieved via a nucleophilic acyl substitution reaction. The most common method is the Schotten-Baumann reaction , where the secondary amine of the azepane ring attacks the electrophilic carbonyl carbon of an acylating agent. rsc.orgrsc.org

The primary acylating agent for this purpose is 2,3-difluorobenzoyl chloride . nih.gov The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), in the presence of a base. google.com The base, often a tertiary amine like triethylamine (B128534) (Et₃N) or an inorganic base like sodium hydroxide (B78521) (NaOH), serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. rsc.orggoogle.comlibretexts.org

Alternatively, 2,3-difluorobenzoic acid can be used as the acylating agent. This approach requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net The reaction proceeds through an O-aroylurea intermediate which then rearranges or is attacked by the amine to form the final amide product. researchgate.net This method avoids the generation of HCl but requires the removal of urea (B33335) byproducts.

The reactivity of the acyl chloride is high, leading to a typically rapid and violent reaction, especially with concentrated ammonia (B1221849) or primary amines. libretexts.org For a secondary amine like azepane, the reaction is generally more controlled.

Optimization of Reaction Conditions and Yields for 1-(2,3-difluorobenzoyl)azepane Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield and purity by controlling the parameters of the Schotten-Baumann acylation. Key variables include the choice of solvent, base, temperature, and reaction format (batch vs. continuous flow).

The primary competing side reaction is the hydrolysis of the highly reactive 2,3-difluorobenzoyl chloride by any trace amounts of water, which would produce inactive 2,3-difluorobenzoic acid. rsc.org Using anhydrous solvents and reagents is therefore critical.

Recent studies have shown that performing Schotten-Baumann reactions in a continuous flow system can offer significant advantages over traditional batch processing. rsc.orgrsc.org Flow chemistry allows for precise control over reaction time, temperature, and mixing, which can suppress side reactions like hydrolysis. rsc.orgresearchgate.net By minimizing the reaction time and rapidly mixing reagents, the formation of the desired amide is favored over the hydrolysis of the acyl chloride. rsc.org

Bayesian optimization algorithms have been employed to efficiently explore the complex parameter space of the Schotten-Baumann reaction, including variables like the choice of electrophile, solvent, and flow rates, to identify optimal conditions that balance yield and environmental factors (E-factor). rsc.orgbohrium.com For example, optimization studies have shown that yields can be significantly lower in batch reactions compared to flow conditions due to issues like inefficient mixing and localized concentration gradients, which favor hydrolysis. researchgate.netbohrium.com The choice of inorganic base (e.g., NaOH vs. KOH) can also influence reaction rates and selectivity. scispace.com

| Parameter | Considerations | Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | Inert, aprotic (e.g., DCM, THF), anhydrous. Two-phase systems (e.g., with water) can be used but complicate the reaction space. | Affects solubility of reagents and can introduce competing hydrolysis reactions if not anhydrous. | rsc.org |

| Base | Organic (e.g., Triethylamine) or Inorganic (e.g., NaOH, KOH). Must be strong enough to neutralize HCl byproduct. | Prevents protonation of the amine nucleophile, driving the reaction to completion. Choice of base can affect reaction rate. | rsc.orgscispace.com |

| Temperature | Typically run from 0 °C to room temperature. | Controls reaction rate. Lower temperatures can help manage exothermic reactions and improve selectivity. | google.com |

| Reaction Format | Batch vs. Continuous Flow. | Flow systems can improve mixing, reduce reaction time, and suppress side reactions like hydrolysis, leading to higher yields. | rsc.orgrsc.org |

Derivatization and Analog Generation Strategies for this compound

Once synthesized, this compound can serve as a scaffold for generating a library of analogs. Derivatization can occur at several positions, primarily on the azepane ring or the difluorobenzoyl moiety.

Derivatization of the Azepane Ring: The saturated hydrocarbon backbone of the azepane ring offers limited sites for direct functionalization. However, if the azepane ring is constructed from precursors already containing functional groups (e.g., hydroxyls, esters), these can be used as handles for further modification. acs.orgchemistryviews.org For example, an ester group on the azepane ring can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing points for further diversification. chemistryviews.org

Derivatization of the Aromatic Ring: The 2,3-difluorobenzoyl ring is another key site for modification. While the fluorine atoms are generally deactivating towards electrophilic aromatic substitution, it may be possible to introduce additional substituents under specific conditions. A more common strategy is to use differently substituted benzoyl chlorides in the initial acylation step to generate a series of N-aroylazepane analogs. google.com For example, using 4-fluorobenzoyl chloride or 3,4-difluorobenzoyl chloride would yield analogs with different fluorine substitution patterns. google.com

Scaffold Hopping and Analog Design: Broader structural changes can be envisioned through "scaffold hopping," where the azepane ring is replaced with a different heterocyclic system (e.g., piperidine) or the benzoyl group is replaced with other aroyl groups. manchester.ac.uk Studies on related N-aroyl heterocycles show that modifications to the acyl group, such as changing the length of the linker between the aromatic ring and the amide, can be a productive strategy for designing new analogs. nih.gov Late-stage functionalization techniques, such as C-H activation, could also provide novel pathways for derivatization, although this would require specific catalytic systems. acs.org

Structural Modification at the Azepane Nitrogen

The nitrogen atom of the azepane ring in this compound is part of an amide functional group. This significantly influences its reactivity compared to a simple secondary amine. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Therefore, direct N-alkylation or N-arylation is generally challenging. More viable strategies for modification involve either transformation of the amide or reactions at the carbon atom alpha to the nitrogen.

A primary route to functionalize the nitrogen atom involves the reduction of the amide carbonyl to a methylene (B1212753) group. This converts the N-acylazepane into a tertiary amine, 1-(2,3-difluorobenzyl)azepane. The resulting amine is significantly more nucleophilic and can undergo a variety of subsequent reactions, such as quaternization with alkyl halides. For instance, in related systems, methylation of tertiary amines has been used to create reactive ammonium (B1175870) intermediates that can prime the molecule for rearrangement or elimination reactions. nih.gov

Another powerful strategy for modifying the azepane ring structure focuses on the α-carbon. The N-acyl group can serve as an activating group for deprotonation at the adjacent carbon atom. While the N-benzoyl group is less activating than groups like N-nitroso or N-Boc (tert-butyloxycarbonyl), treatment with a strong base such as lithium diisopropylamide (LDA) can generate an α-amino carbanion. cdnsciencepub.com This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the C2 position of the azepane ring. cdnsciencepub.com A well-established protocol for such functionalization involves the use of N-Boc protected heterocycles, including azepane, which are readily lithiated with sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) before being trapped by an electrophile. whiterose.ac.uk

Furthermore, the amide nitrogen itself can be a site of modification under specific conditions. For instance, starting from a precursor azepane, acylation or sulfonylation reactions are fundamental transformations. In the synthesis of related azepane derivatives, amine precursors are readily converted to amides and sulfonamides, demonstrating the utility of these reactions for introducing diverse functionality. sfu.ca

Table 1: Strategies for Structural Modification of the Azepane Moiety

| Modification Strategy | Key Reagents | Intermediate/Product Type | Reference Example |

|---|---|---|---|

| Amide Reduction & Subsequent N-Functionalization | 1. LiAlH₄ or BH₃ 2. Alkyl halide (e.g., CH₃I) | Tertiary amine, then Quaternary ammonium salt | General amine synthesis, followed by quaternization nih.gov |

| α-Carbon Functionalization via Lithiation | s-BuLi/TMEDA, then Electrophile (E⁺) | α-Substituted N-Boc-azepane | Lithiation-trapping of N-Boc heterocycles whiterose.ac.uk |

| α-Carbon Functionalization (N-Nitroso activation) | LDA, then Electrophile (E⁺) | α-Substituted N-nitrosoazepane | α-Substitution of N-nitroso dibenz[c,e]azepine cdnsciencepub.com |

| N-Acylation/Sulfonylation (from amine precursor) | Acyl chloride or Sulfonyl chloride | N-Acyl or N-Sulfonylazepane | Synthesis of sulfonamido-azepanes sfu.ca |

Substituent Effects on the Difluorobenzoyl Ring

The combined influence of these groups renders the 2,3-difluorobenzoyl ring significantly electron-deficient. This has two major consequences:

Reactivity of the Carbonyl Group : The strong electron-withdrawing nature of the two adjacent fluorine atoms enhances the electrophilicity of the carbonyl carbon. This makes the parent molecule, 2,3-difluorobenzoyl chloride, a highly reactive acylating agent, facilitating its reaction with the azepane nucleophile to form the target amide.

Table 2: Electronic Effects of Substituents on the Benzoyl Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

|---|---|---|---|---|

| Fluorine (at C2, C3) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| Azepanoyl (-C(O)R) | Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

Stereoselective Synthesis of Azepane Derivatives

Introducing chirality into the azepane ring is a key objective for the development of novel chemical entities. While the synthesis of this compound itself does not create a stereocenter, derivatives with substituents on the azepane ring can be synthesized stereoselectively. General strategies for the asymmetric synthesis of substituted azepanes can be adapted for this purpose.

Ring Expansion Strategies: A powerful method for constructing chiral azepanes is through the ring expansion of smaller, more readily available piperidine precursors. Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity via the ring expansion of substituted piperidines. rsc.orgresearchgate.net For example, a two-carbon ring expansion of 2-alkenyl piperidines to azepanes can be achieved using palladium-catalyzed allylic amine rearrangements, a process that can proceed with high enantioretention. nih.govresearchgate.netnorthumbria.ac.uk

Asymmetric Lithiation and Conjugate Addition: This strategy builds the azepane precursor by forming a key carbon-carbon bond in an enantioselective manner. For instance, the highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester, mediated by a chiral ligand such as (-)-sparteine, can generate acyclic precursors with defined stereocenters. nih.govacs.orgnih.gov Subsequent hydrolysis, cyclization, and reduction steps yield highly substituted azepanes. nih.gov

Synthesis from the Chiral Pool: Nature provides a vast source of enantiopure starting materials. Sugars, for example, can be used as scaffolds to synthesize complex, stereochemically rich molecules. A novel approach to pentahydroxyazepane iminosugars relies on an osmium-catalyzed tethered aminohydroxylation reaction performed on an allylic alcohol derived from D-mannose. acs.orgnih.gov This key step forms a new C-N bond with complete regio- and stereocontrol, which, after further transformations, yields the azepane ring with multiple defined stereocenters. acs.orgnih.gov Chemoenzymatic methods, utilizing enzymes like imine reductases, also represent a modern approach to generate enantioenriched 2-aryl azepanes from prochiral imines. researchgate.net

Table 3: Comparison of Stereoselective Synthesis Methods for Azepane Derivatives

| Synthetic Strategy | Key Transformation | Source of Stereocontrol | Typical Precursor | Reference |

|---|---|---|---|---|

| Piperidine Ring Expansion | Pd-catalyzed allylic amine rearrangement | Substrate Control (retention of existing stereocenter) | Enantiopure 2-alkenyl piperidines | nih.govresearchgate.net |

| Asymmetric Conjugate Addition | (-)-Sparteine mediated lithiation-addition | Chiral Ligand/Catalyst | N-Boc-allylamines and α,β-unsaturated esters | nih.govnih.gov |

| Chiral Pool Synthesis | Osmium-catalyzed tethered aminohydroxylation | Substrate Control (from chiral starting material) | Sugar-derived allylic alcohols | acs.orgnih.gov |

| Chemoenzymatic Synthesis | Asymmetric reductive amination | Enzyme (Imine Reductase) | Cyclic imines | researchgate.net |

Molecular Interactions and Structure Activity Relationship Sar Studies of 1 2,3 Difluorobenzoyl Azepane and Its Analogs

In Silico Screening and Virtual Library Analysis

In the early stages of drug discovery, in silico screening and the analysis of virtual compound libraries are indispensable tools for identifying promising lead compounds from vast chemical spaces. These computational approaches enable the rapid and cost-effective evaluation of millions of molecules, prioritizing those with the highest likelihood of interacting with a specific biological target.

Research efforts in related fields have successfully employed these techniques. For instance, ligand-based pharmacophore models have been constructed to screen large databases like the ZINC15 database, aiming to identify novel inhibitors for targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comresearchgate.net This process involves defining the essential three-dimensional arrangement of chemical features required for biological activity and using this model as a filter for virtual libraries. Another powerful approach is the use of generative deep-learning frameworks for the de novo design of new chemotypes. nih.govacs.org These models can be trained to generate novel molecules that are predicted to have optimal interactions with a target receptor, such as the κ-opioid receptor. nih.govacs.org The screening of natural product libraries, like those found in the ZINC database, has also been used to identify potential antidiabetic agents by evaluating their binding affinity against targets like human pancreatic amylase. nih.gov

These methodologies are directly applicable to the study of 1-(2,3-difluorobenzoyl)azepane analogs. A virtual library of derivatives could be generated by modifying the substitution patterns on either the benzoyl or azepane rings. This library would then be screened against a target of interest to identify initial "hit" compounds for further investigation.

Table 1: Illustrative Workflow for Virtual Screening

| Step | Description | Tools/Methods | Desired Outcome |

|---|---|---|---|

| 1. Target Selection & Preparation | Identify the biological target (e.g., a protein kinase, receptor) and prepare its 3D structure. | PDB, Protein Preparation Wizard | A high-quality, refined structure of the target protein. |

| 2. Library Generation/Selection | Assemble a collection of virtual compounds, such as analogs of this compound. | ZINC Database, De Novo Design | A large, diverse library of molecules for screening. |

| 3. Pharmacophore Modeling | Define the key chemical features (e.g., H-bond donors/acceptors, aromatic rings) required for binding. | Ligand-based or Structure-based modeling | A 3D query to filter the virtual library. |

| 4. Virtual Screening | Computationally screen the library against the target using the pharmacophore model and/or molecular docking. | Glide, Pharmit | A ranked list of "hit" compounds with favorable predicted binding. mdpi.comnih.gov |

| 5. Post-Screening Filtering | Apply filters for drug-likeness and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | QikProp, ADMET analysis tools | A refined list of prioritized candidates for synthesis and experimental testing. mdpi.com |

Predictive Modeling of Ligand-Target Interactions

Following the identification of initial hits, predictive modeling techniques are employed to gain a deeper understanding of how these ligands interact with their biological targets at an atomic level. These models are crucial for optimizing lead compounds and improving their potency and selectivity.

Molecular Docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method estimates the binding affinity and analyzes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. For example, docking studies of de novo designed compounds have predicted key salt-bridge and hydrogen-bond interactions with specific residues like D138 in the κ-opioid receptor. nih.govacs.org

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of the binding pose predicted by docking. mdpi.comresearchgate.net These simulations provide insights into how the protein and ligand adapt to each other and can reveal the importance of water molecules or subtle conformational changes in the binding event.

Structural Interaction Fingerprints (SIFt) can be used to compare the binding modes of different ligands. This technique translates the 3D interaction pattern between a ligand and a protein into a 1D fingerprint, allowing for a quantitative comparison of how different molecules bind to the same target. nih.gov

Table 2: Key Predictive Modeling Techniques in Drug Design

| Technique | Primary Function | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a receptor's active site. | Binding orientation, scoring functions (affinity estimate), key interacting residues. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the motion of the ligand-receptor complex over time. | Stability of the binding pose, conformational flexibility, role of solvent. mdpi.comnih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for activity. | Spatial constraints for binding, scaffold hopping, virtual screening filter. mdpi.com |

| Free Energy Perturbation (FEP) | Calculates the difference in binding affinity between two ligands. | Quantitative prediction of potency changes from small chemical modifications. |

These predictive models are essential for rationalizing the SAR of this compound analogs and for guiding the design of next-generation compounds with improved therapeutic profiles.

Structural Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Elucidating these key elements for a class of compounds is fundamental to understanding their mechanism of action.

The azepane ring itself is more than just a linker; its size, flexibility, and substitution pattern are key to properly orienting the pharmacophoric groups for optimal interaction. mq.edu.au In other molecular systems, like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) modulators, specific heterocyclic cores have been shown to adopt well-defined "hairpin" conformations within the protein's binding channel, making a single hydrogen bond with a key residue essential for activity. acs.org The amide bond connecting the benzoyl group and the azepane ring is also a key feature, often acting as a hydrogen bond donor or acceptor.

Table 3: Common Pharmacophoric Features and Their Interactions

| Pharmacophoric Feature | Potential Interactions | Example from Related Systems |

|---|---|---|

| Aromatic Ring (e.g., Difluorobenzoyl) | π-π stacking, hydrophobic interactions, cation-π interactions. | The benzophenone (B1666685) moiety of balanol (B57124) interacts with flexible loops in the protein kinase catalytic domain. mq.edu.au |

| Hydrogen Bond Acceptor (e.g., Carbonyl Oxygen, Fluorine) | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the protein. | A single H-bonding interaction with Lys-189 is critical for some N-PAMs. acs.org |

| Hydrogen Bond Donor (e.g., Amide N-H) | Forms hydrogen bonds with acceptor groups (e.g., C=O, -N=) on the protein. | Essential for anchoring ligands in many enzyme active sites. |

| Hydrophobic Group (e.g., Azepane Ring) | Engages in van der Waals and hydrophobic interactions in non-polar pockets. | The azepane ring in balanol analogs is amenable to modifications that can fine-tune interactions. mq.edu.au |

By identifying these key elements for this compound analogs, researchers can focus synthetic efforts on modifications that enhance desired interactions or introduce new ones to improve activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Fluorinated Azepane Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This method allows for the prediction of the activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug development process. nih.govbohrium.com

The QSAR process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. bohrium.comresearchgate.net

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular skeleton. bohrium.com

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build an equation that relates a combination of descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov Validation of the model is critical and is performed using internal (e.g., cross-validation) and external test sets of compounds to ensure its predictive power. nih.gov

QSAR studies on various heterocyclic and fluorinated compounds have demonstrated the utility of this approach. For instance, research on PI3Kγ inhibitors and anticonvulsant derivatives has successfully used QSAR to identify the key structural features that govern inhibitory activity. nih.govresearchgate.net These studies often reveal that the presence of specific atoms like oxygen, nitrogen, and fluorine can significantly influence activity. nih.gov

Table 4: Hypothetical QSAR Data for Fluorinated Azepane Derivatives

| Compound ID | Substituent (R) | Dipole Moment (Debye) | LUMO Energy (eV) | Predicted pIC₅₀ |

|---|---|---|---|---|

| AZ-01 | H | 3.5 | -0.85 | 6.2 |

| AZ-02 | 4'-Cl | 4.1 | -1.02 | 6.8 |

| AZ-03 | 4'-OCH₃ | 3.9 | -0.79 | 6.5 |

| AZ-04 | 3'-F | 4.5 | -0.98 | 7.1 |

| AZ-05 | 3',4'-diCl | 4.8 | -1.15 | 7.5 |

This table is for illustrative purposes only and does not represent real experimental data.

A QSAR model for this compound derivatives could provide significant insights into how modifications to the azepane ring or additional substitutions on the benzoyl ring impact biological activity, guiding the synthesis of more potent analogs.

Conformational Preferences and Flexibility of the Azepane Ring System

The seven-membered azepane ring is an important structural motif in many bioactive compounds. mq.edu.aursc.org Unlike the well-behaved chair conformations of six-membered rings, seven-membered rings are highly flexible and can exist as a complex mixture of multiple low-energy conformations, such as chair, boat, and twist-boat forms, with low energy barriers for interconversion. researchgate.netbeilstein-journals.org This conformational flexibility can be a double-edged sword: while it allows the molecule to adapt to different protein binding sites, it can also lead to a loss of binding affinity and selectivity due to the entropic cost of "locking" the molecule into a single bioactive conformation upon binding.

Controlling the conformational preferences of the azepane ring is therefore a key strategy in medicinal chemistry. One of the most effective ways to achieve this is through stereoselective fluorination. Research has shown that the introduction of a single fluorine atom onto the azepane ring can dramatically influence its conformational equilibrium. rsc.org The strong stereoelectronic effects of the C-F bond, including dipole-dipole and hyperconjugative interactions, can bias the ring system to favor one major conformation. rsc.orgresearchgate.net

The effect of fluorination is highly dependent on its position and stereochemistry, as well as the presence of other substituents on the ring. beilstein-journals.org In some cases, the introduction of a fluorine atom can act synergistically with other groups to rigidify the ring into a single dominant geometry in solution. beilstein-journals.orgresearchgate.net In other instances, if the conformational preferences induced by the fluorine atom conflict with those of other substituents, the ring may remain conformationally disordered. beilstein-journals.org Computational modeling, in conjunction with NMR spectroscopy, has been instrumental in investigating these conformational effects and understanding the underlying stereoelectronic forces. rsc.org

Table 5: Influence of Substitution on Azepane Ring Conformation

| Azepane System | Key Substituent(s) | Observed Conformational Behavior | Reference |

|---|---|---|---|

| Model Azepane | Unsubstituted | Exhibits extensive conformational disorder with multiple low-energy forms. | beilstein-journals.org |

| Monofluorinated Azepane | A single fluorine atom | Can bias the ring to exist as one major conformation. | rsc.org |

| Fluorohydrin Azepane | Fluorine and a hydroxyl group | Can confer strong conformational bias if the relative configuration is cooperative. | researchgate.net |

| Multiply Substituted Azepane | Multiple non-fluorine substituents | Conformational preferences are a complex balance of competing steric and electronic effects. | beilstein-journals.org |

For this compound, the inherent flexibility of the azepane ring is a critical parameter. Understanding and controlling its conformational behavior through strategic modifications is a powerful approach to designing analogs with enhanced biological performance.

Mechanistic Investigations of 1 2,3 Difluorobenzoyl Azepane at the Molecular and Cellular Level Excluding Clinical Outcomes

Identification of Putative Biological Targets through In Vitro Assays

In vitro research on structurally related compounds allows for the identification of likely biological targets for 1-(2,3-difluorobenzoyl)azepane. The azepane motif is a key structural feature in molecules designed as modulators for various receptors and enzymes. For instance, different azepane derivatives have been investigated as farnesoid X receptor (FXR) modulators and as ligands for histamine (B1213489) H3 receptors. dntb.gov.uahhu.de

The difluorobenzoyl group is known to contribute significantly to the biological activity of various compounds, often by enhancing binding affinity through its electron-withdrawing nature. This moiety is present in molecules that target a range of proteins. Notably, compounds incorporating a 2,3-difluorobenzoyl group have been synthesized and evaluated as inhibitors of cysteine proteases, such as cathepsin L. tandfonline.com Furthermore, analogs with a difluorobenzoyl group have demonstrated potent inhibitory activity against other enzymes, including HIV-1 reverse transcriptase. nih.gov

Based on these precedents, the putative biological targets for this compound, warranting investigation through in vitro assays, would likely include:

Cysteine proteases (e.g., Cathepsins)

Nuclear receptors (e.g., Farnesoid X Receptor)

G-protein coupled receptors (e.g., Histamine receptors)

Viral enzymes (e.g., Reverse transcriptases)

Enzyme Modulation Studies (Inhibition/Activation)

The fluorobenzoyl moiety has been shown to be an effective N-terminal substituent in various potent enzyme inhibitors. tandfonline.com Studies on related molecules provide strong evidence that this compound would likely function as an enzyme inhibitor rather than an activator.

A key example comes from research on dipeptidyl nitrile inhibitors of cathepsin L1, a cysteine protease from the liver fluke Fasciola hepatica. In this study, the inhibitory potency of N-fluorobenzoyl-L-leucine-glycine nitrile derivatives was systematically evaluated. The compound N-2,3-difluorobenzoyl-L-leucine-glycine nitrile (Compound 22 in the study) demonstrated significant inhibitory activity. tandfonline.com The substitution pattern of the fluorine atoms on the benzoyl ring was found to be a critical determinant of the compound's inhibitory capacity.

The table below, derived from data on these cathepsin L1 inhibitors, illustrates the impact of the fluorine substitution on inhibitory concentration (IC50).

Table 1: Inhibition of Fasciola hepatica Cathepsin L1 by Fluorobenzoyl Dipeptidyl Nitrile Derivatives

| Compound | N-Terminal Group | IC50 (µM) tandfonline.com |

|---|---|---|

| 13 | N-2-fluorobenzoyl | 2.5 |

| 14 | N-3-fluorobenzoyl | 1.8 |

| 15 | N-4-fluorobenzoyl | 1.5 |

| 22 | N-2,3-difluorobenzoyl | 3.5 |

| 23 | N-2,4-difluorobenzoyl | 2.0 |

| 24 | N-2,5-difluorobenzoyl | 1.5 |

| 25 | N-2,6-difluorobenzoyl | 1.0 |

| 26 | N-3,4-difluorobenzoyl | 1.5 |

| 27 | N-3,5-difluorobenzoyl | 1.0 |

This data suggests that while the 2,3-difluoro substitution results in a potent inhibitor, other substitution patterns, such as 2,6-difluoro and 3,5-difluoro, can lead to even greater potency against this specific enzyme. tandfonline.com

Additionally, other research has highlighted that compounds with a 2,6-difluorobenzoyl group are potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, retaining activity against mutant forms of the enzyme. nih.gov This further supports the role of the difluorobenzoyl moiety in mediating enzyme inhibition.

Receptor Binding Affinity and Selectivity Profiling

Specific receptor binding assays and selectivity profiles for this compound are not available in the current body of scientific literature. However, based on its structural components, hypotheses for receptor interaction can be formulated.

The azepane ring is a core element in various compounds that have been synthesized and evaluated as receptor modulators. For example, azepinoindole derivatives have been identified as modulators of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. dntb.gov.uaresearchgate.net Other research has focused on designing azepane derivatives as ligands for the histamine H3 receptor. hhu.de

The difluorobenzoyl moiety is known to enhance the binding affinity of ligands to their target receptors. Therefore, it is plausible that this compound could exhibit binding affinity for receptors such as FXR or specific subtypes of histamine receptors. A comprehensive selectivity profiling study would be required to determine its affinity for a panel of different receptors and to ascertain its selectivity profile.

Cellular Pathway Analysis in Non-Human Biological Systems

Direct cellular pathway analysis for this compound has not been reported. However, by extrapolating from its likely biological targets, its potential effects on cellular pathways in non-human systems can be inferred.

One of the strongest putative targets is the cysteine protease cathepsin L. In parasitic organisms like the liver fluke Fasciola hepatica, cathepsin L is a crucial enzyme involved in several key biological pathways essential for the parasite's survival. It plays a major role in the digestion of host proteins for nutrition, the degradation of the extracellular matrix to facilitate tissue invasion and migration, and the evasion of the host's immune response. tandfonline.com Inhibition of this enzyme would therefore disrupt these fundamental pathways, leading to detrimental effects on the parasite.

Should the compound interact with the farnesoid X receptor (FXR) in a non-human model system, it would influence the FXR signaling pathway. This pathway is a critical regulator of bile acid, lipid, and glucose homeostasis. scribd.com Modulation of this pathway could have significant metabolic consequences within the model organism.

Investigation of Intracellular Uptake and Distribution in Model Systems

As of the current date, there are no published studies investigating the intracellular uptake, distribution, or accumulation of this compound in any model systems. The physicochemical properties of the molecule, such as its lipophilicity and molecular size, would be key determinants of its ability to cross cell membranes and its subsequent subcellular localization. Experimental determination using techniques such as radiolabeling or advanced microscopy would be necessary to elucidate these characteristics.

Pre Clinical Pharmacological Characterization of 1 2,3 Difluorobenzoyl Azepane Excluding Human Data, Dosage, Safety, Adverse Effects

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Metabolic Stability and Metabolite Identification in Hepatic Microsomes

No data available.

Plasma Protein Binding Assessment

No data available.

Permeability Studies across Biological Barriers (e.g., Blood-Brain Barrier for CNS targets)

No data available.

Pharmacokinetic Studies in Animal Models (Focus on Disposition and Exposure)

No data available.

Advanced Computational Chemistry and Theoretical Modeling of 1 2,3 Difluorobenzoyl Azepane

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. imperial.ac.uk DFT calculations allow for the determination of a molecule's ground-state geometry, electronic structure, and a variety of chemical reactivity descriptors by solving approximations of the Schrödinger equation. imperial.ac.ukmdpi.com For 1-(2,3-difluorobenzoyl)azepane, these calculations provide a detailed picture of its conformational preferences, charge distribution, and frontier molecular orbitals (FMOs).

DFT studies on structurally similar molecules, such as benzoyl thiourea (B124793) derivatives, are typically performed using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), which offers a balance between computational cost and accuracy for organic molecules. scispace.combenthamdirect.combamu.ac.in Such an analysis for this compound would reveal the influence of the two fluorine atoms on the benzoyl ring, which act as strong electron-withdrawing groups, and how this affects the reactivity of the entire molecule. The calculations would focus on key quantum chemical parameters that correlate with molecular stability and reactivity. bamu.ac.in

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. bamu.ac.in Other descriptors such as electronegativity (χ), which measures the molecule's tendency to attract electrons, and chemical hardness (η), which indicates resistance to change in its electron distribution, can also be calculated to build a complete reactivity profile. bamu.ac.in

| Parameter | Predicted Significance for this compound |

| Geometry Optimization | Determines the most stable 3D conformation, revealing the spatial arrangement of the azepane and difluorobenzoyl moieties. |

| HOMO Energy | Indicates the molecule's capacity to donate electrons; localized on electron-rich areas like the azepane nitrogen. |

| LUMO Energy | Represents the ability to accept electrons; likely localized on the electron-deficient difluorobenzoyl ring. |

| Energy Gap (ΔE) | A key indicator of chemical stability and reactivity. bamu.ac.in |

| Mulliken Atomic Charges | Reveals the charge distribution, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the azepane nitrogen. bamu.ac.in |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack. |

This interactive table summarizes the predicted parameters from a hypothetical DFT study.

Molecular Dynamics Simulations of Compound-Target Complexes

While QM methods describe the static nature of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time, particularly when interacting with a biological target. researchgate.net MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the nuanced interactions that govern binding affinity. nih.gov

For this compound, an MD simulation would typically begin by docking the compound into the active site of a putative protein target. Given that azepane scaffolds are found in inhibitors of various enzymes, including protein kinases and poly (ADP-ribose) polymerases (PARP), a relevant target could be selected for the study. nih.govacs.org For instance, an MD simulation of the compound bound to PARP-1 would illuminate its stability within the enzyme's binding pocket.

The simulation would track the atomic motions of the entire system (protein, ligand, and surrounding solvent) over a period of tens to hundreds of nanoseconds. Key analyses of the resulting trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability and convergence of the simulation. A stable RMSD profile for the ligand indicates it remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which regions of the protein and ligand are flexible or rigid. It can highlight conformational changes in the protein upon ligand binding.

Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and protein residues, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, are cataloged. This reveals which interactions are persistent and most critical for stable binding.

Detailed structural analysis of substituted azepanes bound to enzymes has shown that these inhibitors can exhibit significant conformational flexibility, which is critical for binding. researchgate.net MD simulations can capture this dynamic process, providing a more accurate picture of the binding event than static docking alone. researchgate.net

| Parameter | Typical Value/Method | Purpose |

| Software | GROMACS, AMBER | To run the simulation algorithm. |

| Force Field | AMBER, CHARMM | A set of parameters describing the potential energy of the system's atoms. |

| Water Model | TIP3P, SPC/E | To explicitly solvate the protein-ligand complex, mimicking physiological conditions. |

| Simulation Time | 100-200 ns | To allow sufficient time for the system to relax and for the ligand's binding mode to be robustly assessed. |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis | To evaluate the stability, flexibility, and specific interactions of the complex. nih.gov |

This interactive table outlines a typical protocol for an MD simulation study.

Ligand-Based and Structure-Based Drug Design Approaches

Computational modeling is a cornerstone of modern drug design, which can be broadly categorized into structure-based and ligand-based approaches. jscimedcentral.com Both strategies would be invaluable in optimizing this compound into a more potent and selective lead compound.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. jscimedcentral.comucl.ac.uk Using the target's structure, SBDD aims to design or optimize ligands that fit snugly into the binding site and form favorable interactions. researchgate.net For this compound, if its target were PARP-1, SBDD could be used to:

Analyze the Binding Pose: Molecular docking would predict the most likely binding orientation in the PARP-1 active site.

Identify Key Interactions: The analysis would highlight interactions between the difluorobenzoyl group and specific amino acid residues, as well as the role of the azepane ring in occupying a particular sub-pocket.

Guide Optimization: Based on this information, new analogs could be designed. For example, modifying the substitution pattern on the benzoyl ring or the azepane ring could introduce new hydrogen bonds or hydrophobic interactions to improve binding affinity. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown. This approach uses a set of known active molecules to infer the properties required for biological activity. If a series of active azepane derivatives were discovered, LBDD methods such as pharmacophore modeling or Quantitative Structure-Activity Relationship (QSAR) studies could be applied.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.

QSAR: This method builds a mathematical model that correlates the chemical properties of a set of compounds with their biological activity. This model can then be used to predict the activity of new, unsynthesized analogs.

These computational design strategies provide a rational framework for iteratively refining the structure of this compound to enhance its therapeutic potential.

Cheminformatics Analysis of Azepane Chemical Space

Cheminformatics involves the use of computational tools to analyze large datasets of chemical compounds, helping to understand the properties of a particular chemical space and identify promising scaffolds for drug discovery. growingscience.comnih.gov The azepane ring is a valuable scaffold in medicinal chemistry because this seven-membered heterocycle provides greater three-dimensional diversity and conformational flexibility compared to the more common five- and six-membered rings. nih.govresearchgate.net

A cheminformatics analysis of the azepane chemical space would involve several steps:

Database Mining: Searching chemical databases like PubChem, ChEMBL, and GDBs for all compounds containing the azepane scaffold. acs.org Recent studies have used such enumeration approaches to explore novel and synthetically accessible azepane-based ring systems. acs.orgnih.gov

Property Calculation: For each retrieved compound, a wide range of physicochemical properties (e.g., molecular weight, logP, polar surface area, number of rotatable bonds) and structural fingerprints would be calculated.

Diversity and SAR Analysis: The collected data would be analyzed to understand the structural diversity of known azepane derivatives. By clustering compounds based on structural similarity and correlating these clusters with known biological activities, structure-activity relationships (SAR) can be established. nih.gov This can reveal which substitutions on the azepane ring are most frequently associated with particular therapeutic effects.

Analytical Methodologies for Characterization and Quantification of 1 2,3 Difluorobenzoyl Azepane in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating 1-(2,3-difluorobenzoyl)azepane from starting materials, byproducts, and degradants, thereby allowing for its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the purity assessment of compounds like this compound. A C18 stationary phase would typically be employed, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the difluorobenzoyl chromophore exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide separation based on its boiling point and polarity, while the mass spectrometer would offer structural information based on its fragmentation pattern upon electron ionization. This dual information is highly effective for identifying and confirming the structure of the main component and any volatile impurities. The method involves injecting the sample into a heated port to vaporize it, followed by separation on a capillary column (e.g., HP-5MS) before detection by the mass spectrometer. mdpi.com

Table 1: Illustrative Chromatographic Conditions for Purity Assessment This table presents typical starting parameters for method development based on the analysis of structurally related compounds.

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary (e.g., HP-5MS, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile:Water gradient | Helium |

| Detector | UV-Vis (e.g., at 254 nm) | Mass Spectrometer (MS) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed oven |

| Purpose | Purity determination, quantification | Identification, separation of volatile impurities |

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for the unambiguous elucidation and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the protons on the azepane ring and the difluorinated benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the atoms. For example, protons on the azepane ring adjacent to the nitrogen and carbonyl group would appear at distinct chemical shifts compared to other methylene (B1212753) protons in the ring. nih.gov The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule, including the carbonyl carbon and the fluorine-coupled carbons of the aromatic ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aliphatic and aromatic portions, and C-F stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.comnih.gov The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragment ions, such as the loss of the azepane ring or cleavage at the amide bond, yielding ions corresponding to the difluorobenzoyl moiety. lew.ro

Table 2: Expected Spectroscopic Data for this compound This table outlines the anticipated spectroscopic features for structural confirmation.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on the difluorophenyl ring and aliphatic protons on the azepane ring with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all carbon atoms, including the amide carbonyl, aromatic carbons (showing C-F coupling), and aliphatic carbons of the azepane ring. |

| IR | Strong C=O stretch (amide), C-H (aromatic and aliphatic) stretches, and C-F stretches. |

| MS | Molecular ion peak corresponding to the exact mass of C₁₃H₁₅F₂NO. Characteristic fragmentation pattern. |

Bioanalytical Method Development for In Vitro and Animal Study Samples

To quantify this compound in biological matrices such as plasma, serum, or tissue homogenates from in vitro or animal studies, a robust and sensitive bioanalytical method is required. This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Method development would involve:

Sample Preparation: An extraction step is necessary to isolate the analyte from complex biological matrices and remove interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS), often a triple quadrupole, is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability to ensure reliable data for pharmacokinetic or metabolic studies.

Chiral Separation and Enantiomeric Purity Determination

As this compound may exist as enantiomers if a source of chirality is present (for example, due to atropisomerism or chiral centers introduced during synthesis), methods for chiral separation would be necessary. The conformation of the azepane ring and the rotation around the amide bond could potentially lead to stable, separable enantiomers.

Chiral HPLC is the standard technique for this purpose. mdpi.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for a broad range of compounds and would be a primary choice for method development. mdpi.com Different mobile phase modes, such as normal phase, reversed phase, or polar organic mode, would be screened to find the optimal conditions for enantiomeric resolution. mdpi.com The determination of enantiomeric purity or enantiomeric excess (ee) is crucial, as different enantiomers of a compound can have distinct pharmacological and toxicological properties.

Potential Research Applications and Utility of 1 2,3 Difluorobenzoyl Azepane Non Clinical/tool Based

Use as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function and validate it as a potential therapeutic target. The design of a chemical probe requires specific characteristics, including potency, selectivity, and a well-understood mechanism of action.

The structure of 1-(2,3-difluorobenzoyl)azepane suggests its potential as a scaffold for developing chemical probes. The difluorobenzoyl moiety can serve as a key interaction point with a biological target. The fluorine atoms are of particular interest due to their ability to form hydrogen bonds and other non-covalent interactions, which can enhance binding affinity and selectivity. Furthermore, the substitution pattern of the fluorine atoms on the benzene (B151609) ring can be systematically varied to explore the structure-activity relationship (SAR) and optimize binding to a target protein.

The azepane ring, with its conformational flexibility, allows the molecule to adopt various spatial arrangements, potentially enabling it to fit into complex binding pockets. This flexibility can be crucial for achieving high-affinity binding to a target. The nitrogen atom within the azepane ring also provides a site for further chemical modification, allowing for the attachment of reporter tags, such as fluorescent dyes or biotin, which are essential for visualizing and isolating the target protein in biological systems.

While no specific biological targets for this compound have been reported, its structural components are found in molecules with known biological activities. Therefore, it could be envisioned as a starting point for the development of chemical probes for a range of protein families.

Application in High-Throughput Screening Campaigns

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. Chemical libraries used in HTS are designed to be structurally diverse to maximize the chances of identifying "hit" compounds that can be further developed into drug candidates.

This compound could be a valuable addition to HTS libraries. Its molecular weight and structural complexity fall within the typical range for drug-like molecules. The presence of both a rigid aromatic group and a flexible saturated ring system provides a unique three-dimensional shape that is distinct from many common scaffolds found in screening libraries.

The difluorobenzoyl group can be particularly advantageous in HTS. The inclusion of fluorine atoms can improve the physicochemical properties of the molecule, such as its solubility and cell permeability, which are critical for its performance in cell-based assays. nih.govnih.gov Moreover, the fluorine atoms can influence the electronic properties of the aromatic ring, potentially leading to novel interactions with biological targets.

By incorporating this compound and its derivatives into HTS campaigns, researchers could explore novel areas of chemical space, increasing the probability of discovering compounds with desired biological activities against a wide array of therapeutic targets.

Role as a Synthetic Building Block or Intermediate in Complex Molecule Synthesis

In organic synthesis, building blocks are relatively simple molecules that can be readily incorporated into the synthesis of more complex structures. This compound has the potential to serve as a versatile synthetic building block for the construction of more elaborate molecules with potential pharmaceutical applications.

The azepane ring contains a secondary amine that can be a nucleophile in various chemical reactions. nih.govresearchgate.netnih.govlifechemicals.com This allows for the straightforward attachment of other molecular fragments at this position. For instance, the nitrogen atom could be alkylated, acylated, or used in coupling reactions to introduce additional complexity and functionality.

The difluorobenzoyl moiety is relatively stable and can be carried through multiple synthetic steps. The fluorine atoms can also direct further chemical modifications on the aromatic ring through their electronic effects. The presence of these fluorine atoms can enhance the metabolic stability of the final compound, a desirable property in drug design. nih.govresearchgate.net

Contribution to Structural Diversity in Chemical Libraries

The structural diversity of a chemical library is a critical factor in the success of drug discovery programs. A diverse library increases the chances of finding molecules that interact with a wide range of biological targets. nih.gov

This compound can contribute to the structural diversity of chemical libraries in several ways. The seven-membered azepane ring is less common in drug molecules compared to five- and six-membered rings, and its conformational flexibility provides access to a wider range of three-dimensional shapes. nih.govnih.gov This can be advantageous for targeting proteins with challenging binding sites.

The specific 2,3-difluoro substitution pattern on the benzoyl group is also a source of structural novelty. The strategic placement of fluorine atoms can significantly alter the electronic and steric properties of the molecule compared to its non-fluorinated or alternatively fluorinated counterparts. researchgate.netresearchgate.net

By synthesizing a library of compounds based on the this compound scaffold, where modifications are made to both the azepane ring and the aromatic system, it would be possible to generate a collection of molecules with unique structural features. This would enrich the diversity of existing chemical libraries and provide new starting points for drug discovery projects.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(2,3-difluorobenzoyl)azepane, and how do reaction conditions influence yield?

- Methodology : A typical approach involves coupling azepane with 2,3-difluorobenzoyl chloride under basic conditions (e.g., sodium hydride in DMF). The reaction requires inert atmospheres and controlled temperatures (60–100°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield optimization depends on stoichiometric ratios and solvent polarity .

- Key Considerations : Fluorinated benzoyl chlorides are moisture-sensitive; anhydrous conditions are critical. Evidence from analogous compounds (e.g., 3-fluoroacetophenone derivatives) suggests yields improve with slow addition of acylating agents .

Q. How does the 2,3-difluorophenyl group influence the compound’s physicochemical properties?

- Lipophilicity and Bioavailability : The fluorine atoms increase lipophilicity (logP ~2.8–3.5), enhancing membrane permeability. This is corroborated by data on structurally similar azepanes with fluorophenyl groups, where logP values correlate with improved bioavailability in pharmacokinetic assays .

- Electron Effects : Fluorine’s electron-withdrawing nature stabilizes the benzoyl moiety, reducing susceptibility to hydrolysis. This stability is critical for in vitro assays requiring prolonged compound integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : -NMR distinguishes between ortho/meta fluorine environments (δ -110 to -125 ppm for difluorophenyl). -NMR reveals azepane ring conformation (multiplet splitting at δ 1.5–3.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~280.1). Fragmentation patterns help identify the benzoyl-azepane linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated azepanes?

- Case Study : Discrepancies in receptor binding affinities (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., pH, co-solvents). For example, fluorinated benzamides exhibit pH-dependent tautomerism, altering binding kinetics. Reproducibility requires standardized buffer systems (e.g., Tris-HCl pH 7.4) and controls for solvent effects (e.g., DMSO ≤0.1%) .

- Statistical Analysis : Meta-analyses of IC values across studies can identify outliers. For 1-(4-nitrophenyl)azepane analogs, Bayesian modeling improved agreement between in vitro and in vivo data .

Q. What strategies optimize the compound’s metabolic stability without compromising target engagement?

- Structural Modifications : Introducing electron-donating groups (e.g., methyl) on the azepane ring reduces CYP450-mediated oxidation. For example, 1-methyl-azepane analogs showed 30% higher half-lives in hepatic microsomes .

- Prodrug Approaches : Masking the benzoyl group as an ester (e.g., pivaloyloxymethyl) enhances plasma stability. Hydrolysis in target tissues regenerates the active form, as demonstrated in fluorinated benzodiazepine prodrugs .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Docking studies using cryo-EM structures (e.g., GPCRs) identify key binding residues. For 2,3-difluorophenyl moieties, π-stacking with Tyr5.48 and hydrogen bonding to Ser3.36 are common motifs .

- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon fluorination. FEP analysis of similar azepanes revealed that 2,3-difluoro substitution improves ΔG by ~1.2 kcal/mol compared to mono-fluoro analogs .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Quality Control : Rigorous purity assessment (HPLC ≥98%) and NMR lot verification are mandatory. For example, impurities in azepane precursors (e.g., ring-opened amines) can skew dose-response curves .

- Standardized Protocols : Use of reference standards (e.g., internal controls like clozapine for receptor assays) and blinded sample processing reduce bias. Multi-lab validation studies for fluorinated compounds have improved inter-study consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.